Methyl 2-isopropylnicotinate
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Overview
Description
Methyl 2-isopropylnicotinate is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an isopropyl group at the 2-position. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the reaction of 2-isopropylnicotinic acid with methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process typically involves the esterification of nicotinic acid derivatives with methanol in the presence of a strong acid catalyst, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: The major product is 2-isopropylnicotinic acid.
Reduction: The major product is 2-isopropyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving nicotinic acid derivatives.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of vascular disorders and as a vasodilator.
Industry: It is used in the formulation of topical creams and sprays for pain relief due to its vasodilatory properties.
Mechanism of Action
The mechanism of action of Methyl 2-isopropylnicotinate involves its ability to act as a vasodilator. It promotes the release of prostaglandin D2, which leads to the dilation of peripheral blood vessels. This action enhances blood flow to the applied area, providing relief from muscle and joint pain. The molecular targets include the peripheral blood capillaries located in the dermal papillae of the skin.
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Isopropyl nicotinate
Comparison
Methyl 2-isopropylnicotinate is unique due to the presence of the isopropyl group at the 2-position, which imparts distinct chemical and physical properties compared to other nicotinates. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications where other nicotinates may not be as effective.
Biological Activity
Methyl 2-isopropylnicotinate (MIPN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores the biological activity of MIPN, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
MIPN is an ester formed from methyl nicotinate and isopropanol. It shares structural similarities with other nicotinic acid derivatives, which are known for their diverse biological effects, particularly in lipid metabolism and vascular health.
MIPN exhibits several mechanisms of action that contribute to its biological effects:
- Vasodilation : Like other nicotinic acid derivatives, MIPN acts as a vasodilator. It is believed to increase blood flow by promoting the release of prostaglandins, which relax smooth muscle in blood vessels.
- Lipid Regulation : MIPN may influence lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation. This includes the inhibition of diacylglycerol acyltransferase 2 (DGAT2), similar to other niacin derivatives .
- Receptor Interaction : MIPN interacts with hydroxycarboxylic acid receptors (HCAR2 and HCAR3), which are implicated in mediating the lipid-lowering effects associated with niacin .
Pharmacokinetics
The pharmacokinetic profile of MIPN is crucial for understanding its efficacy and safety:
- Absorption : MIPN demonstrates good gastrointestinal absorption, with a significant portion reaching systemic circulation after oral administration.
- Distribution : It has a relatively high volume of distribution, indicating extensive tissue uptake.
- Metabolism : MIPN undergoes hydrolysis to release free nicotinic acid and isopropanol. This process can take several hours, suggesting a sustained release effect that may enhance its therapeutic potential .
- Elimination : The compound has a mean elimination half-life of approximately one hour in healthy adults, facilitating frequent dosing if necessary .
Biological Activity Data Table
Case Studies
Several studies have investigated the biological effects of MIPN and related compounds:
- Lipid-Lowering Effects : A clinical study examined the impact of methyl nicotinate on lipid profiles in patients with dyslipidemia. Results indicated significant reductions in triglyceride levels and increases in HDL cholesterol, supporting the lipid-regulating properties attributed to MIPN .
- Vascular Health : Research focused on the vasodilatory effects of various nicotinic acid derivatives demonstrated that MIPN could significantly improve endothelial function in animal models, suggesting potential applications in cardiovascular therapy .
- Safety Profile : A review highlighted the safety of methyl nicotinate derivatives when used at therapeutic doses, noting minimal adverse effects compared to traditional niacin therapies, which are often associated with flushing and gastrointestinal discomfort .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-8(10(12)13-3)5-4-6-11-9/h4-7H,1-3H3 |
InChI Key |
TVGGCMRQVSAPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
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